bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate, also known as FPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a phosphoramidate ester that has been synthesized using various methods.
Mechanism of Action
Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate acts as a flame retardant by releasing phosphorus-containing radicals that react with the combustion chain reaction and interrupt the process. It also acts as an anti-corrosive agent by forming a protective layer on metal surfaces. As a pesticide, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme essential for nerve function.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not have any significant adverse effects on human health. However, it has been found to have some effects on the nervous system, including inhibition of acetylcholinesterase activity.
Advantages and Limitations for Lab Experiments
Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate has several advantages for use in lab experiments, including its low toxicity, stability, and effectiveness as a flame retardant and anti-corrosive agent. However, its effectiveness as a pesticide is limited due to its relatively weak inhibitory activity against acetylcholinesterase.
Future Directions
There are several potential future directions for research on bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate. One area of interest is the development of more effective flame retardant materials using this compound. Another potential direction is the development of more potent anti-corrosive agents using this compound as a starting point. Additionally, further research is needed to explore the potential of this compound as a pesticide and to identify more effective inhibitors of acetylcholinesterase.
Synthesis Methods
Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate can be synthesized by reacting 2-fluoroaniline and 4-propoxyphenol with phosphorus oxychloride and triethylamine. The resulting compound is purified using column chromatography.
Scientific Research Applications
Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate has been found to have potential applications in various fields of scientific research. It has been studied as a potential flame retardant due to its ability to inhibit the combustion process. This compound has also been studied for its anti-corrosive properties and as a potential pesticide.
properties
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-4-propoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2NO4P/c1-2-15-26-17-13-11-16(12-14-17)24-29(25,27-20-9-5-3-7-18(20)22)28-21-10-6-4-8-19(21)23/h3-14H,2,15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUQWRKGGRIIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.